![molecular formula C6H4Cl3N B6261910 2,5-dichloro-4-(chloromethyl)pyridine CAS No. 1196146-50-5](/img/no-structure.png)
2,5-dichloro-4-(chloromethyl)pyridine
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Overview
Description
2,5-Dichloro-4-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H4Cl3N . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .
Synthesis Analysis
The synthesis of 2,5-dichloro-4-(chloromethyl)pyridine involves several steps. In one method, 10g of 3-picoline is added to a four-hole boiling flask, along with 25mL of oil of mirbane and 25ml of buffer agent solution. The solution’s pH is regulated to about 4.5 using dilute hydrochloric acid, and 0.3g of phosphorus trichloride is added. The reaction is incubated at 140°C for 16 hours, after which the reaction solution is distilled under reduced pressure to obtain the product .Molecular Structure Analysis
The molecular structure of 2,5-dichloro-4-(chloromethyl)pyridine is represented by the InChI code1S/C6H4Cl3N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2
. This indicates that the molecule consists of a pyridine ring with chlorine atoms at the 2, 5, and 4 positions, and a chloromethyl group attached to the 4 position.
Scientific Research Applications
Synthesis of Trifluoromethylpyridines
2,5-dichloro-4-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Production of Agrochemicals
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Synthesis of Thiazoles
2,5-dichloro-4-(chloromethyl)pyridine is used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles . These newly synthesized compounds have been screened for their antifungal and antibacterial activities .
Cross-Coupling Reactions
2,5-dichloro-4-(chloromethyl)pyridine undergoes cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst . This reaction is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters .
Synthesis of Lansoprazole-like Precursors
2,5-dichloro-4-(chloromethyl)pyridine is used in the synthesis of lansoprazole-like precursors with the typical methylthio moiety . This process involves the reaction of 2-(chloromethyl)-pyridine hydrochloride derivatives with 1-(4-chloro-phenyl)-imidazole-2-thione or 4,6-dimethyl-pyrimidine-2-thiol .
Pharmaceutical Applications
The compounds synthesized using 2,5-dichloro-4-(chloromethyl)pyridine have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor, and cytotoxic activities .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Pyridine derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways due to their unique physicochemical properties .
Result of Action
It’s known that pyridine derivatives can have various biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the success of sm cross-coupling reactions, which pyridine derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dichloro-4-(chloromethyl)pyridine involves the chlorination of 4-(chloromethyl)pyridine using chlorine gas in the presence of a catalyst.", "Starting Materials": [ "4-(chloromethyl)pyridine", "Chlorine gas", "Catalyst (e.g. iron(III) chloride)" ], "Reaction": [ "4-(chloromethyl)pyridine is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to a temperature of -10 to -20°C.", "Chlorine gas is bubbled through the solution for several hours, while stirring.", "A catalyst (e.g. iron(III) chloride) is added to the reaction mixture to increase the rate of the reaction.", "The reaction mixture is then allowed to warm to room temperature and stirred for several more hours.", "The product, 2,5-dichloro-4-(chloromethyl)pyridine, is isolated by filtration and purification using standard techniques (e.g. recrystallization)." ] } | |
CAS RN |
1196146-50-5 |
Product Name |
2,5-dichloro-4-(chloromethyl)pyridine |
Molecular Formula |
C6H4Cl3N |
Molecular Weight |
196.5 |
Purity |
95 |
Origin of Product |
United States |
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